molecular formula C14H24N2O4 B4305477 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE CAS No. 696646-26-1

3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE

Cat. No.: B4305477
CAS No.: 696646-26-1
M. Wt: 284.35 g/mol
InChI Key: MYWYPXVIFYCQGG-UHFFFAOYSA-N
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Description

3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes an oxazolidine ring, a hydroxy group, and a propanamide moiety

Preparation Methods

The synthesis of 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE typically involves multiple steps. One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction, followed by the introduction of the hydroxy and propanamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride.

Scientific Research Applications

3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxy group may form hydrogen bonds with enzymes or receptors, while the oxazolidine ring can interact with other molecular structures. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE include:

Properties

IUPAC Name

3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-10(2)6-5-8-13(3)14(4,19)16(12(18)20-13)9-7-11(15)17/h6,19H,5,7-9H2,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYPXVIFYCQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CCC(=O)N)(C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134470
Record name 4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-3-oxazolidinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696646-26-1
Record name 4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-3-oxazolidinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696646-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-4,5-dimethyl-5-(4-methyl-3-penten-1-yl)-2-oxo-3-oxazolidinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE
Reactant of Route 2
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE
Reactant of Route 3
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE
Reactant of Route 4
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE
Reactant of Route 5
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE
Reactant of Route 6
3-[4-HYDROXY-4,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-OXO-1,3-OXAZOLAN-3-YL]PROPANAMIDE

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